2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-15-4-8-17(9-5-15)27-13-20(24)21-16-6-10-18(11-7-16)29(25,26)23-19-12-14(2)28-22-19/h4-12H,3,13H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOUDOIISGSPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Acylation: The process begins with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide.
Cyclodehydration: This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole.
Sulfochlorination: The oxazole compound is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid to produce 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride.
Ammonolysis: Finally, the sulfonyl chloride is treated with an aqueous ammonia solution to yield the target compound.
Industrial production methods may involve similar steps but are optimized for higher yields and scalability. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring and the phenyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving inflammation and microbial infections.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert its biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in the substituents on the phenoxy ring or sulfamoyl-linked phenyl group. Key examples include:
Crystallographic and Conformational Insights
- The target compound’s phenoxy and oxazolyl rings are expected to adopt non-planar conformations, similar to the structurally related 4-methylbenzenesulfonamide derivative (), which exhibits dihedral angles of 81.27° between phenyl rings .
- The ethyl group at the 4-position of the phenoxy ring likely introduces torsional flexibility, contrasting with the rigid planar arrangement observed in the 4-methyl analog (r.m.s. deviation: 0.0068 Å for phenyl rings) .
Biological Activity
2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide, with the CAS number 496039-70-4, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies based on diverse sources.
- Molecular Formula: C20H21N3O5S
- Molecular Weight: 415.4628 g/mol
- SMILES Notation: CCc1ccc(cc1)OCC(=O)Nc1ccc(cc1)S(=O)(=O)Nc1noc(c1)C
Antibacterial Activity
Research indicates that derivatives of phenylacetamides, including compounds similar to 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide, exhibit significant antibacterial properties. A study evaluated various N-phenylacetamide derivatives against bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis, showing promising results with effective concentrations (EC50) ranging from 156.7 µM to 194.9 µM .
The scanning electron microscopy (SEM) analysis demonstrated that these compounds could disrupt bacterial cell membranes, leading to cell death. For instance, at a concentration of 200 μg/mL, significant morphological changes were observed in bacterial cells treated with the compound .
Antiviral Activity
In the context of viral infections, compounds related to this class have been investigated for their ability to inhibit SARS-CoV-2 replication. A library of N-phenylacetamides was screened against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Some candidates showed strong inhibitory effects with low cytotoxicity, indicating that similar compounds may also exhibit antiviral properties .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Variations in the side chains and functional groups significantly influence the compound's efficacy against various pathogens. Preliminary SAR studies suggest that modifications in the amide-linked sidechains could enhance antibacterial and antiviral activities .
Case Study 1: Antibacterial Efficacy
A series of experiments were conducted to evaluate the antibacterial efficacy of N-(4-(4-fluorophenyl)thiazol-2-yl) derivatives against Xanthomonas species. The EC50 values indicated that certain derivatives were more effective than traditional bactericides like thiodiazole copper . The results are summarized in Table 1.
| Compound | EC50 (µM) | Target Bacteria |
|---|---|---|
| A1 | 156.7 | Xoo |
| A4 | 194.9 | Xoc |
| A6 | 144.7 | Xac |
Case Study 2: Antiviral Screening
In a study focused on SARS-CoV-2 RdRp inhibition, several N-phenylacetamides were tested for their antiviral activity. The most promising candidates showed EC50 values below 1.5 µM, indicating strong potential as therapeutic agents against COVID-19 .
| Compound ID | EC50 (µM) | Selectivity Index |
|---|---|---|
| 6-72-2a | 0.94 | >70 |
| 4–46b | 1.13 | >70 |
Q & A
Q. How can contradictory data on cellular cytotoxicity be reconciled?
- Methodological Answer :
- Cell Line Validation : Test across multiple lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation assays to differentiate necrotic vs. apoptotic pathways .
- ROS Measurement : Use DCFH-DA probes to quantify reactive oxygen species (ROS) generation, which may explain variability in cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
